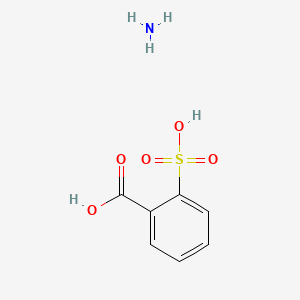
Ammonium o-sulfobenzoic acid
描述
Ammonium o-sulfobenzoic acid, also known as ammonium 2-sulfobenzoate, is an organic compound with the chemical formula C7H7NO5S. It is a derivative of benzoic acid and is characterized by the presence of a sulfonic acid group (-SO3H) attached to the ortho position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
准备方法
Ammonium o-sulfobenzoic acid can be synthesized through several methods. One common method involves the hydrolysis of saccharin with concentrated hydrochloric acid. The procedure involves boiling saccharin with hydrochloric acid until a clear solution is obtained, followed by cooling to precipitate the desired product . Another method involves the reaction of o-sulfobenzoic anhydride with ammonium hydroxide . Industrial production methods typically involve similar chemical reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
化学反应分析
Ammonium o-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonamide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and acetyl chloride. Major products formed from these reactions include sulfonic acids, sulfonamides, and substituted benzoic acids.
科学研究应用
Ammonium o-sulfobenzoic acid has numerous applications in scientific research:
作用机制
The mechanism of action of ammonium o-sulfobenzoic acid involves its ability to act as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This property is utilized in various chemical reactions to modify the structure and properties of target compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
相似化合物的比较
Ammonium o-sulfobenzoic acid can be compared with other similar compounds, such as:
Ammonium p-sulfobenzoic acid: Similar in structure but with the sulfonic acid group in the para position.
Ammonium m-sulfobenzoic acid: Similar in structure but with the sulfonic acid group in the meta position.
Sodium o-sulfobenzoic acid: Similar in structure but with sodium as the counterion instead of ammonium. The uniqueness of this compound lies in its specific reactivity and the position of the sulfonic acid group, which influences its chemical behavior and applications.
生物活性
Ammonium o-sulfobenzoic acid, known chemically as C₇H₉NO₅S, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
This compound can be synthesized through various methods. One common approach involves the reaction of o-chlorobenzoic acid with a sulfonating agent, followed by subsequent reactions to form the ammonium salt. The synthesis process typically yields high purity and is efficient for large-scale production .
Antimicrobial Properties
One of the most notable biological activities of this compound is its antimicrobial activity . Research indicates that the compound exhibits significant antibacterial effects against various bacterial strains. The effectiveness of this compound can vary based on several factors, including concentration and the presence of other substituents in its structure.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The table above summarizes findings from studies that assessed the antibacterial efficacy of this compound against different bacterial strains. The MIC values indicate the lowest concentration required to inhibit bacterial growth, demonstrating its potential as an antimicrobial agent .
The mechanism by which this compound exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. This disruption leads to increased permeability and eventual cell lysis. Studies have shown that the presence of sulfonate groups enhances this activity, making it more effective than other related compounds without such groups .
Case Study 1: Efficacy Against Biofilm-Forming Bacteria
A study conducted on biofilm-forming bacteria revealed that this compound significantly reduced biofilm formation in Staphylococcus aureus. The treatment led to a decrease in biofilm biomass by approximately 70% when applied at a concentration of 32 µg/mL over 24 hours. This finding highlights its potential application in preventing infections associated with biofilms .
Case Study 2: Synergistic Effects with Other Antibiotics
Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics like penicillin and tetracycline. Results indicated enhanced antibacterial activity, suggesting that this compound could be used to augment existing antibiotic therapies, particularly in resistant bacterial strains .
属性
CAS 编号 |
6939-89-5 |
|---|---|
分子式 |
C7H9NO5S |
分子量 |
219.22 g/mol |
IUPAC 名称 |
azanium;2-sulfobenzoate |
InChI |
InChI=1S/C7H6O5S.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3 |
InChI 键 |
PJGXSCHDOCZUNR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S(=O)(=O)O.[NH4+] |
Key on ui other cas no. |
6939-89-5 |
物理描述 |
White solid, soluble in water; [MSDSonline] |
Pictograms |
Irritant |
相关CAS编号 |
632-25-7 (Parent) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















